1-(3-Methoxypropyl)-1H-indole-3-carbaldehyde
Overview
Description
The compound “1-(3-Methoxypropyl)-1H-indole-3-carbaldehyde” seems to be a complex organic molecule. It likely contains an indole group, which is a common structure in many natural products and pharmaceuticals . The “3-Methoxypropyl” part suggests the presence of a methoxy group (-OCH3) and a propyl group (-CH2CH2CH3) attached to the molecule .
Scientific Research Applications
Electrophilic Reactivity and Nucleophilic Substitution : 1-Methoxyindole-3-carbaldehyde demonstrates versatile electrophilic properties, reacting regioselectively at the 2-position with various nucleophiles. This results in the production of 2-substituted indole-3-carbaldehydes, as explored in studies focused on nucleophilic substitution reactions in indole chemistry (Yamada, Shinmyo, Nakajou, & Somei, 2012).
Formation of Novel Derivatives and Building Blocks : Research indicates that 1-Methoxy-6-nitroindole-3-carbaldehyde is a versatile electrophile. This compound has been used in the regioselective formation of 2,3,6-trisubstituted indole derivatives and as a building block for pyrimido[1,2-a]indole derivatives (Yamada et al., 2009).
Catalysis and Formation of Indole Derivatives : A method involving gold(I)-catalyzed cycloisomerization has been developed to prepare 1H-indole-2-carbaldehydes. This process shows operational simplicity and efficiency for a variety of substrates, suggesting the potential of 1H-indole derivatives in catalytic applications (Kothandaraman, Mothe, Toh, & Chan, 2011).
Structural and Spectroscopic Analysis : Studies on the structure and spectroscopy of 1-acetoxy-, 1-hydroxy-, and 1-methoxy-indoles have provided insights into their reactivity and spectral properties, leading to the development of novel compounds such as 1-methoxy-NN-dimethyl-tryptamine (Acheson, Hunt, Littlewood, Murrer, & Rosenberg, 1979).
Synthesis of Furano[2,3-g]indoles : 1-Methoxyindoles have been used in the synthesis of furano[2,3-g]indoles, demonstrating the potential of 1H-indole derivatives in the creation of complex heterocyclic structures (Pchalek, Kumar, & Black, 2021).
Green Chemistry Applications : Indole-3-carbaldehyde plays a significant role in green chemistry, as evidenced by its use in the solvent-free synthesis of Knoevenagel condensed products. This approach offers advantages such as high yields, short reaction times, and environmental benefits (Madan, 2020).
Mechanism of Action
Target of Action
Compounds with similar structures, such as prucalopride and brinzolamide , have been found to interact with the 5-HT4 receptor and carbonic anhydrase II (CA-II) respectively . These targets play crucial roles in gastrointestinal motility and ocular pressure regulation .
Mode of Action
Prucalopride, a compound with a similar 3-methoxypropyl group, acts as a selective, high affinity 5-ht4 receptor agonist . This interaction enhances gastrointestinal motility . Similarly, brinzolamide, another related compound, is a highly specific, non-competitive, reversible CA-II inhibitor, reducing ocular pressure .
Biochemical Pathways
For instance, prucalopride’s activation of the 5-HT4 receptor can normalize bowel movements . Brinzolamide’s inhibition of CA-II reduces the production of aqueous humor, thereby decreasing intraocular pressure .
Pharmacokinetics
For example, prucalopride is administered orally and has been well-tolerated in clinical trials .
Result of Action
Prucalopride, for instance, targets impaired motility associated with chronic constipation, thus normalizing bowel movements . Brinzolamide reduces elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma .
Properties
IUPAC Name |
1-(3-methoxypropyl)indole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-16-8-4-7-14-9-11(10-15)12-5-2-3-6-13(12)14/h2-3,5-6,9-10H,4,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFDWIPHFBIHPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=C(C2=CC=CC=C21)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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